molecular formula C11H21NO B13069065 3-[(3,4-Dimethylcyclohexyl)oxy]azetidine

3-[(3,4-Dimethylcyclohexyl)oxy]azetidine

Cat. No.: B13069065
M. Wt: 183.29 g/mol
InChI Key: PNDQZMNHVBJWGT-UHFFFAOYSA-N
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Description

3-[(3,4-Dimethylcyclohexyl)oxy]azetidine is a heterocyclic compound featuring an azetidine ring (a four-membered saturated nitrogen-containing ring) substituted with a 3,4-dimethylcyclohexyl ether group. This structural motif confers unique steric and electronic properties, making it a candidate for exploration in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,4-Dimethylcyclohexyl)oxy]azetidine typically involves the reaction of 3,4-dimethylcyclohexanol with azetidine under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the ether linkage between the cyclohexyl group and the azetidine ring. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Additionally, purification techniques such as distillation, crystallization, or chromatography are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

3-[(3,4-Dimethylcyclohexyl)oxy]azetidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the azetidine ring to more saturated amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the azetidine ring or the cyclohexyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties:
The compound has been investigated for its potential to inhibit FAAH, an enzyme that hydrolyzes bioactive lipids such as anandamide. Inhibition of FAAH can lead to increased levels of these lipids, which are associated with analgesic effects and modulation of pain pathways. This suggests potential applications in treating various pain-related conditions, including:

  • Chronic Pain
  • Neuropathic Pain
  • Inflammatory Pain
  • Anxiety Disorders
  • Cognitive Disorders

Case Studies:
Research indicates that compounds similar to 3-[(3,4-Dimethylcyclohexyl)oxy]azetidine can effectively reduce pain and improve mood disorders by enhancing endocannabinoid signaling through FAAH inhibition . For instance, studies on FAAH inhibitors have shown promise in alleviating symptoms of neuropathic pain and anxiety .

Therapeutic Applications

Potential Uses:
The therapeutic implications of this compound extend beyond pain management. Other potential applications include:

  • Treatment of Obesity: By modulating metabolic pathways through FAAH inhibition, the compound may help in managing obesity-related disorders .
  • Neurological Disorders: Given its effects on endocannabinoid levels, it may also be beneficial in treating conditions like multiple sclerosis and cognitive decline .

Chemical Synthesis and Research

Synthetic Pathways:
The synthesis of this compound involves several steps that can be optimized for yield and purity. It serves as an intermediate in the development of more complex pharmaceutical agents .

Research Findings:
Ongoing studies focus on the structure-activity relationship (SAR) of azetidine derivatives to enhance their efficacy and selectivity against specific targets related to FAAH .

Mechanism of Action

The mechanism of action of 3-[(3,4-Dimethylcyclohexyl)oxy]azetidine involves its interaction with molecular targets such as enzymes or receptors. The azetidine ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. The cyclohexyl group contributes to the compound’s hydrophobicity, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s key structural analogs include:

3-[(3,4-Difluorophenyl)methyl]azetidine

  • Substituent : A 3,4-difluorobenzyl group replaces the cyclohexyl ether.
  • Properties: LogD (pH 7.4): -0.74 (indicating moderate lipophilicity). H-bond acceptors/donors: 1 acceptor, 1 donor.
  • Comparison : The difluorobenzyl group introduces electronegative fluorine atoms, enhancing metabolic stability compared to the bulkier dimethylcyclohexyl ether. This may improve bioavailability in drug candidates .

3-(4-Methylphenoxy)azetidine Hydrochloride

  • Substituent: A 4-methylphenoxy group.
  • Properties: Molecular formula: C₁₀H₁₄ClNO (hydrochloride salt).
  • This influences solubility and receptor-binding interactions .

3-((3,4-Dimethylcyclohexyl)oxy)propane-1-sulfonyl Chloride

  • Substituent : A propane-sulfonyl chloride replaces the azetidine ring.
  • Properties :
    • Molecular weight: 268.80.
    • Purity: 98%.
  • Comparison: The sulfonyl chloride group increases reactivity, making it suitable for nucleophilic substitution reactions.

Physicochemical Properties

A comparative analysis of key parameters is summarized below:

Compound Substituent Molecular Weight LogD (pH 7.4) H-Bond Acceptors/Donors
3-[(3,4-Dimethylcyclohexyl)oxy]azetidine 3,4-Dimethylcyclohexyl ether ~209.3 (estimated) ~2.5 (estimated) 1 acceptor, 1 donor
3-[(3,4-Difluorophenyl)methyl]azetidine 3,4-Difluorobenzyl 199.21 -0.74 1 acceptor, 1 donor
3-(4-Methylphenoxy)azetidine hydrochloride 4-Methylphenoxy 199.68 (free base) N/A 2 acceptors, 1 donor
3-((3,4-Dimethylcyclohexyl)oxy)propane-1-sulfonyl chloride Propane-sulfonyl chloride 268.80 N/A 3 acceptors, 0 donors

Notes:

  • LogD for the target compound is estimated based on the high lipophilicity of the dimethylcyclohexyl group.
  • The sulfonyl chloride derivative’s higher molecular weight reflects the addition of a sulfonic acid group .

Biological Activity

3-[(3,4-Dimethylcyclohexyl)oxy]azetidine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its biological activity, focusing on antimicrobial properties, enzyme inhibition, and other pharmacological effects.

Chemical Structure and Properties

The compound features an azetidine ring substituted with a 3,4-dimethylcyclohexyl group and an ether linkage. This structural configuration is crucial for its interaction with biological targets.

1. Antimicrobial Activity

Research has indicated that azetidine derivatives exhibit significant antimicrobial properties. Various studies have shown that modifications in the azetidine structure can enhance antibacterial and antifungal activities.

  • Study Findings : In a mini-review of azetidine derivatives, it was noted that specific substitutions led to improved efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .
CompoundActivity TypeEfficacy Level
2cAntibacterialHigh
2dAntifungalHigh
2bAntibacterialModerate

2. Enzyme Inhibition

Azetidine derivatives have been studied for their ability to inhibit enzymes relevant to various diseases. For instance, the compound's interaction with tyrosinase has been explored due to its implications in hyperpigmentation disorders.

  • Tyrosinase Inhibition : Compounds structurally similar to azetidine demonstrated potent inhibition of tyrosinase activity, with some derivatives showing IC50 values significantly lower than standard inhibitors like kojic acid .
AnalogIC50 (µM)Comparison to Kojic Acid
Analog 117.625x stronger
Analog 31.1222x stronger

3. Antioxidant Activity

The antioxidant properties of azetidine derivatives have also been investigated. These compounds can scavenge free radicals, providing potential therapeutic benefits in oxidative stress-related conditions.

  • Research Insights : Certain azetidine analogs exhibited antioxidant activity comparable to established antioxidants in various assays .

Case Study on Antimicrobial Efficacy

In a study examining the antimicrobial potential of various azetidine derivatives, researchers synthesized multiple analogs and tested them against a panel of microbial strains. The results highlighted the structure-activity relationship (SAR), indicating that minor changes in substitution patterns could lead to significant variations in biological activity.

  • Results : Compounds with nitro groups showed enhanced activity compared to those with chloro or bromo substitutions .

Case Study on Enzyme Inhibition

A series of azetidine derivatives were evaluated for their ability to inhibit mushroom tyrosinase. The study utilized Lineweaver–Burk plots to determine the kinetic parameters of enzyme inhibition.

  • Findings : The most potent analogs displayed a competitive inhibition mechanism, indicating their potential use in treating conditions related to excessive melanin production .

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

3-(3,4-dimethylcyclohexyl)oxyazetidine

InChI

InChI=1S/C11H21NO/c1-8-3-4-10(5-9(8)2)13-11-6-12-7-11/h8-12H,3-7H2,1-2H3

InChI Key

PNDQZMNHVBJWGT-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1C)OC2CNC2

Origin of Product

United States

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